molecular formula C10H13N5O3 B1664650 5'-Deoxyadenosine CAS No. 4754-39-6

5'-Deoxyadenosine

Cat. No.: B1664650
CAS No.: 4754-39-6
M. Wt: 251.24 g/mol
InChI Key: XGYIMTFOTBMPFP-KQYNXXCUSA-N
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Mechanism of Action

Target of Action

5’-Deoxyadenosine (5dAdo) is a by-product of many radical S-adenosyl-L-methionine (SAM) enzyme reactions in all domains of life . It is known to inhibit the radical SAM enzymes themselves . The primary target of 5’-Deoxyadenosine is the 5’-fluoro-5’-deoxy-adenosine synthase .

Mode of Action

5’-Deoxyadenosine interacts with its targets, primarily the radical SAM enzymes, and inhibits their function . This interaction results in changes in the enzymatic reactions mediated by these enzymes. The exact nature of these changes is still under investigation.

Biochemical Pathways

5’-Deoxyadenosine is involved in various biochemical pathways. It is a by-product of many radical SAM enzyme reactions . Pathways to recycle or dispose of this toxic by-product must exist but remain largely unexplored . In certain organisms, the salvage of 5’-Deoxyadenosine via specific pathways can confer a growth advantage by providing either intermediates for the synthesis of secondary metabolites or a carbon source for the synthesis of metabolites of the central carbon metabolism .

Pharmacokinetics

It is known that the compound is a by-product of many radical sam enzyme reactions, suggesting that it is produced and metabolized within cells .

Result of Action

The primary result of 5’-Deoxyadenosine action is the inhibition of radical SAM enzymes This inhibition can affect various biochemical reactions within the cell, potentially leading to changes in cellular metabolism and function

Biochemical Analysis

Biochemical Properties

5’-Deoxyadenosine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an inhibitor of radical SAM enzymes .

Cellular Effects

5’-Deoxyadenosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the absence of ADA, 5’-Deoxyadenosine accumulates in T lymphocytes, leading to cell death .

Molecular Mechanism

The molecular mechanism of 5’-Deoxyadenosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 5’-Deoxyadenosine inhibits radical SAM enzymes .

Temporal Effects in Laboratory Settings

The effects of 5’-Deoxyadenosine change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5’-Deoxyadenosine vary with different dosages in animal models

Metabolic Pathways

5’-Deoxyadenosine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, 5’-Deoxyadenosine is a by-product of many radical SAM enzyme reactions .

Transport and Distribution

It is known that 5’-Deoxyadenosine is a by-product of many radical SAM enzyme reactions, suggesting that it may be distributed wherever these reactions occur .

Subcellular Localization

N-deoxyribosyltransferase II (NTD) from Lactobacillus fermentum, an enzyme that interacts with 5’-Deoxyadenosine, has been found to be distributed not only in the cytoplasm but also on the cell wall surface .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxyadenosine can be achieved through several methods. One approach involves the use of recombinant Escherichia coli strains overexpressing specific enzymes. For example, thymidine and adenine can be used as starting materials to produce 5’-Deoxyadenosine without the need for isopropyl β-D-thiogalactoside (IPTG) . Another method involves the coexpression of three enzymes in a single E. coli strain, using glucose, acetaldehyde, and nucleobase as substrates .

Industrial Production Methods: Industrial production of 5’-Deoxyadenosine often involves biosynthesis using recombinant N-deoxyribosyltransferase II (NDT-II), deoxycytidine kinase, and acetate kinase in a one-pot reaction system. This method is efficient and economical, yielding high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions: 5’-Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in the reactions involving 5’-Deoxyadenosine include radical SAM enzymes, which generate the compound as a by-product. Other reagents include glucose, acetaldehyde, and nucleobase for biosynthesis .

Major Products Formed: The major products formed from the reactions involving 5’-Deoxyadenosine include 7-deoxysedoheptulose, an allelopathic inhibitor of the shikimate pathway enzyme . This product is significant for its role in competing for ecological niches.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYIMTFOTBMPFP-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036031
Record name 5'-Deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5'-Deoxyadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4754-39-6
Record name 5′-Deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4754-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-DEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0TYC8Y5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5'-Deoxyadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213.0 - 214.5 °C
Record name 5'-Deoxyadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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